molecular formula C13H21N3O B1492628 4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine CAS No. 2098014-74-3

4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine

Cat. No.: B1492628
CAS No.: 2098014-74-3
M. Wt: 235.33 g/mol
InChI Key: HCTJPHIEGGOGNE-UHFFFAOYSA-N
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Description

4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a pyrazole moiety. The pyrazole ring is further modified by a tetrahydrofuran-2-ylmethyl group at its 1-position. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity (due to the tetrahydrofuran group) and hydrogen-bonding capabilities (via the pyrazole and piperidine nitrogen atoms).

Properties

IUPAC Name

4-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-13(17-7-1)10-16-9-12(8-15-16)11-3-5-14-6-4-11/h8-9,11,13-14H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTJPHIEGGOGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H20N4OC_{14}H_{20}N_4O with a molecular weight of 248.34 g/mol. Its structure features a piperidine ring substituted with a pyrazole moiety linked to a tetrahydrofuran group, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on various pyrazole compounds demonstrated their effectiveness against several cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231). The compounds showed promising cytotoxicity and potential for synergistic effects when combined with standard chemotherapy drugs like doxorubicin .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (μM)Synergistic Effect
Pyrazole AMCF-75.0Yes
Pyrazole BMDA-MB-2313.5No
This compoundMCF-7TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines. In vitro studies have shown that certain derivatives can significantly reduce inflammation markers in macrophage cell lines .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Various derivatives have shown activity against bacterial strains and fungal pathogens. For instance, compounds similar to this compound demonstrated effective inhibition against Candida auris, a resistant fungal pathogen known for causing severe infections .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Candida auris0.5 μg/mLThis compound
E. coli2 μg/mLPyrazole C
S. aureus1 μg/mLPyrazole D

Case Studies

  • Antitumor Efficacy : In a study involving several pyrazole derivatives, compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives could effectively trigger programmed cell death, making them viable candidates for further development as anticancer agents .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-stimulated macrophages showed that pyrazole derivatives could significantly downregulate TNF-alpha and IL-6 production, highlighting their potential as anti-inflammatory agents .
  • Antifungal Testing : In vitro assays against Candida auris revealed that the compound exhibited fungicidal activity at low concentrations, suggesting its potential as a therapeutic agent against resistant fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous piperidine-pyrazole derivatives, focusing on substituent effects, molecular complexity, and physicochemical properties.

Structural Analogues and Substituent Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight Notes Reference IDs
4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine Piperidine + pyrazole (4-position) + tetrahydrofuran-2-ylmethyl (1-position) C₁₂H₁₉N₃O 221.30 g/mol* Moderate lipophilicity; tetrahydrofuran enhances solubility in polar aprotic solvents.
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine Piperidine + pyrazole + triazole + ethyl/methyl substituents C₁₈H₂₆N₁₀ 406.47 g/mol Increased complexity with triazole; potential for enhanced metal-binding or π-π interactions. Higher molecular weight may reduce bioavailability.
4-(1H-Pyrazol-4-yl)piperidine Piperidine + pyrazole (4-position) C₈H₁₃N₃ 151.21 g/mol Simpler structure; lacks tetrahydrofuran. Likely higher basicity and lower lipophilicity compared to the target compound.
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride Piperidine + pyrazole (3-position) + methyl + HCl salt C₉H₁₆ClN₃ 201.70 g/mol Pyrazole substitution at 3-position alters spatial orientation; HCl salt improves aqueous solubility.
4-[4-(1H-Pyrazol-4-yl)phenyl]piperidine Piperidine linked to pyrazole via phenyl spacer C₁₄H₁₇N₃ 227.31 g/mol Phenyl spacer increases rigidity; may enhance affinity for aromatic-binding pockets but reduce solubility.
4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride Piperidine + imidazole (2-position) + methyl + 2HCl salt C₁₀H₁₉Cl₂N₃ 252.19 g/mol Imidazole replaces pyrazole, altering electronic properties; dihydrochloride salt significantly boosts solubility in polar solvents.

*Calculated based on standard atomic weights.

Key Trends and Implications

Substituent Position and Bioactivity: Pyrazole substitution at the 4-position (target compound) vs. Tetrahydrofuran-2-ylmethyl (target) vs. methyl/ethyl groups () alters lipophilicity and steric bulk, impacting membrane permeability and metabolic stability .

Salt Forms and Solubility :

  • Hydrochloride salts () enhance aqueous solubility compared to free-base forms (target compound, ), critical for oral bioavailability .

Imidazole analogues () exhibit distinct electronic profiles, which may shift selectivity toward targets like histamine receptors .

Molecular Weight and Complexity :

  • Higher molecular weight compounds (e.g., ) risk violating Lipinski’s rule of five, reducing drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine

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